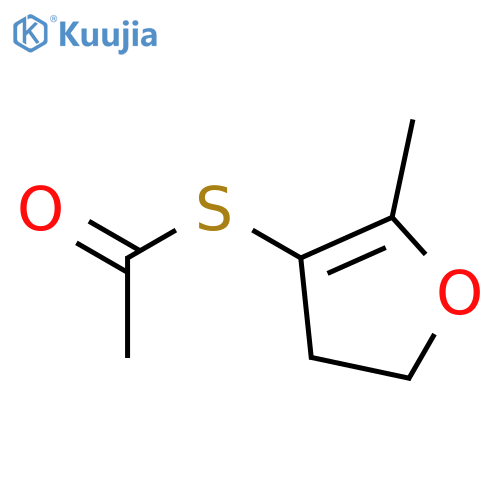Cas no 26486-14-6 (2-Methyl-4,5-dihydrofuran-3-thiolacetate)

26486-14-6 structure
商品名:2-Methyl-4,5-dihydrofuran-3-thiolacetate
CAS番号:26486-14-6
MF:C7H10O2S
メガワット:158.2181
CID:52946
2-Methyl-4,5-dihydrofuran-3-thiolacetate 化学的及び物理的性質
名前と識別子
-
- S-(4,5-Dihydro-2-methyl-3-furyl) ethanethioate
- 2-METHYL-4.5-DIHYDROFURAN-3-THIOL ACETATE
- 2-Methyl-3-thioacetoxy-4,5-dihydrofuran
- 2-Methyl-4.5-dihydro-3-furanthiol acetate
- 2-Methyl-4,5-dihydrofuran-3-thiolacetate
-
- インチ: InChI=1S/C7H10O2S/c1-5-7(3-4-9-5)10-6(2)8/h3-4H2,1-2H3
- InChIKey: YDYAMYYOQBGPRX-UHFFFAOYSA-N
- ほほえんだ: C(=O)(SC1CCOC=1C)C
計算された属性
- せいみつぶんしりょう: 158.04000
じっけんとくせい
- PSA: 51.60000
- LogP: 1.91790
- FEMA: 3636 | 2-METHYL-3-THIOACETOXY-4,5-DIHYDROFURAN
2-Methyl-4,5-dihydrofuran-3-thiolacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M240715-2.5mg |
2-Methyl-4,5-dihydrofuran-3-thiolacetate |
26486-14-6 | 2.5mg |
190.00 | 2021-08-03 | ||
| TRC | M240715-5mg |
2-Methyl-4,5-dihydrofuran-3-thiolacetate |
26486-14-6 | 5mg |
355.00 | 2021-08-03 | ||
| TRC | M240715-10mg |
2-Methyl-4,5-dihydrofuran-3-thiolacetate |
26486-14-6 | 10mg |
565.00 | 2021-08-03 |
2-Methyl-4,5-dihydrofuran-3-thiolacetate 関連文献
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
26486-14-6 (2-Methyl-4,5-dihydrofuran-3-thiolacetate) 関連製品
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
